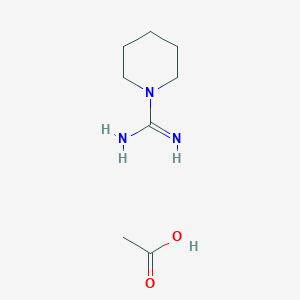

Piperidine-1-carboximidamide acetate

Description

Properties

IUPAC Name |

acetic acid;piperidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3.C2H4O2/c7-6(8)9-4-2-1-3-5-9;1-2(3)4/h1-5H2,(H3,7,8);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHXDIUIQYHKJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CCN(CC1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679719 | |

| Record name | Acetic acid--piperidine-1-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92658-58-7 | |

| Record name | Acetic acid--piperidine-1-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Piperidine-1-Carbodithioic Acid Piperidinium Salt

A method exists for producing a related compound, 1-piperidine-carbodithioic acid piperidinium salt, which involves reacting piperidine with carbon bisulfide in an aqueous solution. This process avoids the use of flammable solvents such as ketones.

- Carbon bisulfide is added to piperidine in water, and the resulting solution is heated above the boiling point of carbon bisulfide, specifically to a temperature between 52° and 56°C.

- The reaction mixture is then cooled, filtered, and washed with water. The product is dried to obtain 1-piperidine-carbodithioic acid piperidinium salt.

Reaction Conditions and Controls:

Synthesis of Aryl Carboximidamides

Aryl carboximidamides can be synthesized through a coupling reaction between amidoximes and piperic acid using CDI (N,N'-carbonyldiimidazole) at room temperature. The resulting compounds are confirmed using 1H NMR, 13C NMR, and elemental microanalyses.

For compound VId, the IR spectrum shows peaks at 3498 and 3381 cm-1 (NH2), 1760 cm-1 (C = O), and 1622 cm-1 (C = N). The 1H NMR spectrum reveals new doublet signals.

Synthesis of Piperine-Carboximidamide Hybrids

Piperine-carboximidamide hybrids are synthesized through several steps starting with the extraction and purification of piperine from natural sources. Piperic acid is then synthesized by hydrolyzing piperine with alcoholic KOH. Amidoximes are synthesized and coupled with piperic acid using CDI to obtain the target compounds.

- Extraction and Purification of Piperine: Piperine is extracted, purified, and crystallized from natural sources using established methods.

- Synthesis of Piperic Acid: Piperic acid is synthesized by hydrolyzing piperine with alcoholic KOH.

- Synthesis of Amidoximes: Amidoximes are synthesized according to known procedures.

- Coupling Reaction: Amidoximes are coupled with piperic acid using CDI at room temperature for 3 hours to obtain the target compounds.

Chemical Reactions Analysis

Types of Reactions: Piperidine-1-carboximidamide acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Research has also explored the potential of PICA in treating neurological disorders. Its ability to interact with neuronal nitric oxide synthase (nNOS) suggests that it could be effective in models of neuropathic pain and migraine . The dual action on cholinesterases makes it a candidate for Alzheimer’s disease therapy as well .

Potential Applications:

- Alzheimer's Disease: PICA derivatives have shown promise in inhibiting acetylcholinesterase and butyrylcholinesterase, which are crucial for cognitive function.

- Pain Management: Its efficacy in preclinical models indicates potential for managing chronic pain conditions.

Case Study 1: Cancer Cell Line Evaluation

In vitro studies have demonstrated that PICA effectively inhibits the growth of specific cancer cell lines. The compound's interaction with EGFR has been particularly noted, leading to reduced cell proliferation rates.

Case Study 2: Neurological Impact Assessment

In a study assessing the impact of PICA on nNOS inhibition, compounds derived from PICA were shown to reverse thermal hyperalgesia in animal models. This suggests significant implications for treating pain associated with neurological disorders .

Mechanism of Action

The mechanism of action of piperidine-1-carboximidamide acetate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to therapeutic effects. The compound may also interact with signaling pathways such as the NF-κB and PI3K/Akt pathways, which are involved in cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Inhibitory Activity of Piperidine-1-carboximidamide and Analogs

| Compound | Thrombin IC₅₀ (µM) | Trypsin-3 Activity | β-Tryptase Activity |

|---|---|---|---|

| Piperidine-1-carboximidamide | 0.03 ± 0.001 | Equipotent | Weak inhibition |

| Benzyl guanidine | N.D. | N.D. | N.D. |

| Phenyl guanidine | N.D. | N.D. | N.D. |

N.D. = No detectable activity

Structural Features

The compound’s crystal structure (monoclinic, P2₁/c space group) shows a C1–N1 bond length of 1.3090 Å (double-bond character) and elongated C1–N2/N3 bonds (1.3640–1.3773 Å) . In contrast, 4-morpholinecarboxamidine lacks the chair conformation and exhibits different hydrogen bonding patterns, forming a 3D network instead of a 2D structure .

Table 2: Structural Comparison with 4-Morpholinecarboxamidine

| Parameter | Piperidine-1-carboximidamide | 4-Morpholinecarboxamidine |

|---|---|---|

| C1–N1 Bond Length (Å) | 1.3090 | 1.322 |

| Hydrogen Bond Network | 2D | 3D |

| Ring Conformation | Chair | Variable |

Data sourced from crystallographic studies

Biological Activity

Piperidine-1-carboximidamide acetate (PICA) is a piperidine derivative that has garnered attention for its diverse biological activities, particularly in the context of cancer therapy. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

PICA is characterized by the molecular formula C₇H₁₄N₄O₂ and a CAS number of 92658-58-7. Its structural features include a piperidine ring substituted with a carboximidamide group and an acetate moiety. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals and its potential therapeutic properties.

Target Proteins

PICA primarily targets key proteins involved in cell proliferation and survival:

- EGFR (Epidermal Growth Factor Receptor)

- BRAF (B-Raf proto-oncogene)

- CDK2 (Cyclin-Dependent Kinase 2)

Mode of Action

The interaction of PICA with these targets leads to the inhibition of their activity, which is crucial for cancer cell proliferation. The inhibition results in significant antiproliferative effects, as evidenced by its GI50 values against various cancer cell lines.

Biological Activity Data

PICA exhibits significant biological activity, particularly as an enzyme inhibitor. The following table summarizes its antiproliferative effects:

| Cell Line | GI50 Value (nM) | Mechanism |

|---|---|---|

| A549 (Lung cancer) | 44 | Inhibition of EGFR |

| MCF-7 (Breast cancer) | 35 | Inhibition of BRAF and CDK2 |

| HeLa (Cervical cancer) | 50 | Multi-target inhibition |

The GI50 values indicate the concentration required to inhibit cell growth by 50%, showcasing PICA's potency against various cancer types .

Anticancer Activity

Recent studies have highlighted PICA's potential in cancer therapy:

- A study demonstrated that PICA significantly inhibited the proliferation of FaDu hypopharyngeal tumor cells, showing better cytotoxicity than the reference drug bleomycin .

- Another investigation revealed that PICA induces apoptosis in cancer cells by increasing cytochrome C levels, thereby activating the intrinsic apoptotic pathway .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of PICA has indicated that specific structural features enhance its biological activity. For instance:

- Compounds with an N-benzyl moiety exhibited superior cholinesterase inhibition compared to other derivatives, emphasizing the importance of structural modifications .

Applications in Medicinal Chemistry

PICA serves multiple roles in medicinal chemistry:

- Cancer Treatment : Its ability to inhibit EGFR, BRAF, and CDK2 positions it as a promising candidate for targeted cancer therapies.

- Enzyme Inhibition : PICA's interactions with various enzymes make it a valuable tool for studying biochemical pathways related to disease mechanisms.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Piperidine-1-carboximidamide acetate, and how do reaction parameters affect product purity and yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, piperidine derivatives react with carboximidamide precursors under controlled conditions (e.g., using catalysts like Pd/C or bases such as K₂CO₃). Reaction parameters such as temperature (elevated temperatures for cyclization), solvent polarity (DMF or THF), and stoichiometric ratios significantly influence yield and purity. Purification via column chromatography or recrystallization is recommended to isolate the acetate form .

Q. What safety protocols should be implemented during handling and storage, given limited toxicological data?

- Methodological Answer : Despite limited toxicity data, safety measures include:

- PPE : Wear nitrile gloves, lab coats, and EN 166-compliant eye protection.

- Ventilation : Use BS-approved fume hoods for synthesis and handling to avoid inhalation of dust/aerosols .

- Storage : Store in airtight containers in cool (<25°C), dry conditions away from oxidizers. Follow GHS precautionary codes (P261, P271) for ventilation and exposure control .

Q. How do physical-chemical properties (e.g., solubility, stability) influence experimental design for this compound?

- Methodological Answer : Key properties like solubility in polar aprotic solvents (e.g., DMSO) and thermal stability (decomposition >150°C) dictate reaction solvent selection and storage conditions. Stability under acidic/basic conditions should be tested via pH titration (e.g., 0.1M HCl/NaOH) to identify compatible reaction environments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction mechanisms for Piperidine-1-carboximidamide derivatives?

- Methodological Answer : Contradictions in reaction pathways (e.g., nucleophilic vs. electrophilic substitution) can be resolved using:

- Isotopic labeling : Track reaction intermediates via ¹⁵N NMR or LC-MS.

- Computational modeling : DFT calculations (e.g., Gaussian 16) to compare activation energies of proposed pathways.

- Comparative studies : Synthesize derivatives (e.g., 4-methylpiperidine analogs) to assess substituent effects on reactivity .

Q. What advanced techniques characterize hydrogen-bonded networks in this compound crystals?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with a Bruker Kappa APEXII DUO instrument (λ = 0.71073 Å) reveals:

- Monoclinic crystal system (space group P2₁/c) with lattice parameters a = 12.2193 Å, b = 5.5784 Å.

- N–H···N hydrogen bonds forming 2D networks. Use Mercury software to analyze bond lengths (2.89–3.05 Å) and angles (155–170°) .

Q. How can catalytic efficiency of Piperidine-1-carboximidamide derivatives be optimized in asymmetric synthesis?

- Methodological Answer : Strategies include:

- Ligand design : Modify substituents (e.g., 2,6-diethylphenyl groups) to enhance steric/electronic effects.

- Metal coordination : Test Zn or Mg complexes (e.g., zwitterion-supported catalysts) for improved enantioselectivity (up to 99% ee via HPLC with Chiralpak columns).

- Kinetic studies : Monitor reaction progress via in situ IR or GC-MS to identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.